
4-methyl-4aH-quinoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-4aH-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a sulfur atom, makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4aH-quinoline-2-thione can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.
Another method involves the cyclization of 2-mercaptoaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-4aH-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine and are performed in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-methyl-4aH-quinoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise as drug candidates for conditions such as malaria, cancer, and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 4-methyl-4aH-quinoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
In biological systems, this compound can form complexes with metal ions, which can enhance its biological activity. The compound’s ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
4-methyl-4aH-quinoline-2-thione can be compared with other similar compounds, such as:
Quinoline: Lacks the sulfur atom present in this compound, resulting in different chemical and biological properties.
2-mercaptoquinoline: Contains a thiol group instead of a thione group, leading to variations in reactivity and biological activity.
4-methylquinoline: Similar structure but without the thione group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H9NS |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
4-methyl-4aH-quinoline-2-thione |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6,8H,1H3 |
Clave InChI |
MDGLVXOJVSKUBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)N=C2C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


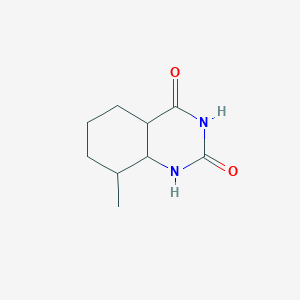
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
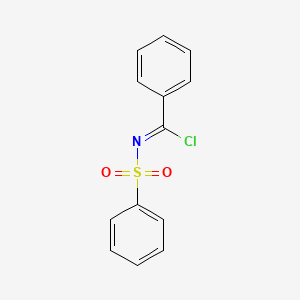


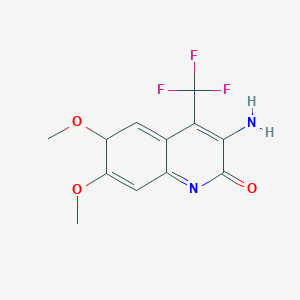
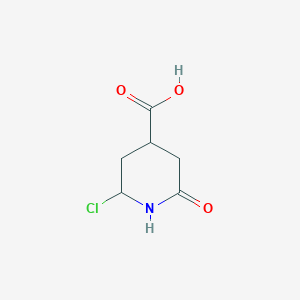
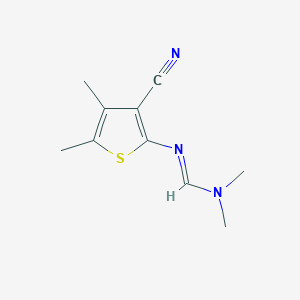

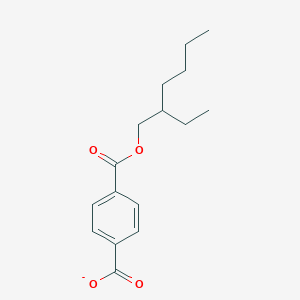
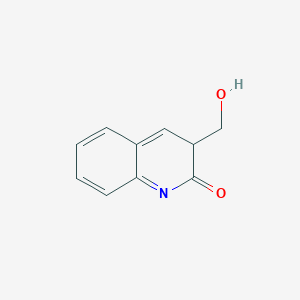
![4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B15134820.png)
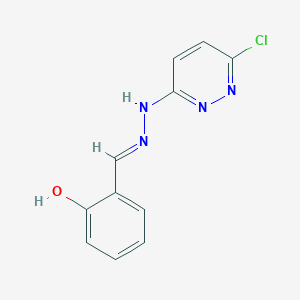
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
